N,N'-Diformyl-L-cystine is a derivative of the amino acid cystine, characterized by the presence of two formyl groups attached to the nitrogen atoms of the cystine structure. Its molecular formula is and it has a molecular weight of approximately 296.32 g/mol. This compound is notable for its unique disulfide bond, which plays a crucial role in its chemical behavior and biological activity. The compound appears as a crystalline solid with a density of 1.553 g/cm³ and is soluble in various organic solvents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction .
N,N'-Diformyl-L-cystine exhibits significant biological activity, primarily due to its ability to modulate redox reactions. It has been studied for its potential immunomodulatory effects, influencing both cellular and molecular pathways involved in immune responses. The compound's interactions with various enzymes and proteins highlight its role in biochemical processes, including the regulation of oxidative stress by increasing intracellular glutathione levels .
The synthesis of N,N'-Diformyl-L-cystine typically involves the following methods:
These methods are designed to avoid racemic mixtures and ensure environmentally friendly practices in the production of this compound .
N,N'-Diformyl-L-cystine has various applications in fields such as:
Research indicates that N,N'-Diformyl-L-cystine interacts with several biomolecules, influencing their activity through redox modulation. These interactions are crucial for understanding its mechanism of action in biological systems. Studies have shown that it can enhance or inhibit immune responses depending on the concentration and experimental conditions, demonstrating its versatility as an immunomodulator.
N,N'-Diformyl-L-cystine shares structural similarities with several other cysteine derivatives. Here are some notable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
L-Cystine | Dimer of cysteine linked by a disulfide bond | |
N,N'-Diacetyl-L-cystine | Acetylated form of L-cystine; used for similar applications | |
N-Acetylcysteine | A widely used antioxidant; helps replenish glutathione | |
Cysteamine | A derivative known for its role in cysteine metabolism |
What sets N,N'-Diformyl-L-cystine apart from these compounds is its specific modification with formyl groups, which enhances its reactivity and potential applications in redox biology and immunology. This modification allows for unique interactions within biological systems that are not present in simpler derivatives like L-cystine or N-acetylcysteine.
The crystallographic characterization of N,N'-Diformyl-L-cystine represents a significant challenge due to the limited availability of single crystal diffraction data for this specific derivative. However, extensive structural analysis of the parent compound L-cystine provides essential insights into the expected crystallographic behavior of the formylated derivative [1] [2] [3].
L-cystine crystallizes in the hexagonal crystal system with space group P6122, displaying unit cell parameters of a = b = 5.42503 Å and c = 56.35397 Å, with α = β = 90° and γ = 120° [1] [4]. The unit cell contains six L-cystine molecules arranged in helical structures along the c-axis, forming a characteristic hexagonal polymorph that serves as the structural foundation for understanding N,N'-Diformyl-L-cystine derivatives.
The hexagonal L-cystine structure exhibits intermolecular hydrogen bonding patterns that significantly influence crystal packing. Specifically, NH₃⁺···⁻O(C=O) hydrogen bonds occur along the 61 screw axis, while intermolecular S···S interactions are observed in the {101̅0} planes [5]. These structural features provide crucial insights into the expected crystallographic behavior of N,N'-Diformyl-L-cystine, where the formyl groups may introduce additional hydrogen bonding capabilities.
Table 1: Crystallographic Parameters of L-cystine for Structural Comparison
Parameter | L-cystine (Hexagonal) | Temperature |
---|---|---|
Crystal System | Hexagonal | Room temperature |
Space Group | P6122 | - |
a (Å) | 5.42503 | 298 K |
b (Å) | 5.42503 | 298 K |
c (Å) | 56.35397 | 298 K |
α (°) | 90 | - |
β (°) | 90 | - |
γ (°) | 120 | - |
Z | 6 | - |
Volume (ų) | 1435.2 | Calculated |
The introduction of formyl groups in N,N'-Diformyl-L-cystine is expected to modify the hydrogen bonding network significantly. Theoretical calculations suggest that the formyl oxygen atoms may participate in additional intermolecular interactions, potentially altering the preferred crystal packing arrangement compared to the parent L-cystine structure .
Powder X-ray diffraction analysis of related L-cystine derivatives demonstrates characteristic diffraction patterns that can be indexed according to the hexagonal system [7] [3]. The main intense peaks typically appear at 2θ = 18.9° and 2θ = 28.5°, corresponding to the (0 0 12) and (0 0 18) planes respectively [1]. For N,N'-Diformyl-L-cystine, modifications to these peak positions and intensities are anticipated due to the structural changes introduced by formylation.
¹H Nuclear Magnetic Resonance spectroscopy of N,N'-Diformyl-L-cystine reveals distinctive chemical shifts that reflect the molecular environment of the formylated cystine derivative. The formyl protons are expected to appear as characteristic signals around 8.0 ppm, consistent with the deshielding effect of the adjacent carbonyl group [8] [9].
The methylene protons adjacent to the disulfide bridge typically exhibit complex multipicity patterns due to the chiral environment and restricted rotation around the disulfide bond. Based on related L-cystine derivatives, these signals appear in the range of 2.9-3.6 ppm [9] [10].
¹³C Nuclear Magnetic Resonance Analysis
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of N,N'-Diformyl-L-cystine. The formyl carbon atoms are expected to resonate around 160-170 ppm, characteristic of formamide functionality [11]. The carboxyl carbons appear in the typical range of 170-180 ppm, while the methylene carbons adjacent to sulfur are observed around 40-45 ppm.
Table 2: Expected Nuclear Magnetic Resonance Chemical Shifts for N,N'-Diformyl-L-cystine
Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
---|---|---|
Formyl C=O | 160-170 | 8.0 (CHO) |
Carboxyl C=O | 170-180 | - |
α-Carbon | 50-55 | 4.3-4.5 |
β-Carbon | 40-45 | 2.9-3.6 |
Infrared spectroscopic analysis of N,N'-Diformyl-L-cystine provides comprehensive vibrational information. The compound exhibits a melting point of 166-185°C with decomposition, as determined by Potassium Bromide wafer technique [8].
The formyl C-H stretching vibrations are expected around 2800-2900 cm⁻¹, while the formyl C=O stretching appears in the region of 1650-1680 cm⁻¹ [12]. The characteristic disulfide S-S stretching vibration typically occurs between 500-700 cm⁻¹, providing definitive identification of the disulfide bridge [13] [14].
Comparative studies with L-cysteine and L-cystine derivatives demonstrate that the amino acid backbone vibrations remain largely unchanged upon formylation, with the primary spectroscopic differences arising from the introduced formyl functionality [13] [12].
Mass spectrometric analysis of N,N'-Diformyl-L-cystine reveals a molecular ion peak at m/z 296, corresponding to the molecular formula C₈H₁₂N₂O₆S₂ [15] [16]. Predicted collision cross section values have been calculated for various adduct ions, providing additional structural confirmation [16].
Table 3: Mass Spectrometric Data for N,N'-Diformyl-L-cystine
Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 297.02095 | 161.4 |
[M+Na]⁺ | 319.00289 | 163.0 |
[M-H]⁻ | 295.00639 | 157.0 |
[M+NH₄]⁺ | 314.04749 | 173.5 |
Fragmentation patterns typically involve loss of formyl groups (m/z -29) and cleavage of the disulfide bridge, providing structural information about the molecular connectivity .
Computational analysis of N,N'-Diformyl-L-cystine conformational behavior employs density functional theory methods to predict stable molecular geometries and relative energies. Benchmark calculations using B3LYP/6-31G** and MP2/aug-cc-pVDZ basis sets provide accurate descriptions of the electronic structure and conformational preferences [17] [18].
The formylation of L-cystine introduces additional conformational degrees of freedom through rotation around the C-N bonds connecting the formyl groups to the amino acid backbone. Systematic conformational analysis reveals multiple stable conformers differing in the orientation of the formyl groups relative to the cystine framework [19].
Molecular dynamics simulations using established force fields such as GROMOS, CHARMM, or AMBER provide insights into the dynamic behavior of N,N'-Diformyl-L-cystine in solution and crystal environments [20] [21]. These calculations reveal conformational flexibility around the disulfide bridge and formyl group orientations under thermal conditions.
Table 4: Computational Methods for Conformational Analysis
Method | Application | Typical Results |
---|---|---|
DFT B3LYP/6-31G** | Geometry optimization | Bond lengths, angles, frequencies |
MP2/aug-cc-pVDZ | High-accuracy energetics | Relative conformer energies |
MD Simulations | Dynamic behavior | Conformational transitions |
ab initio HF/6-31G* | Electronic structure | Charge distributions |
The conformational analysis reveals that N,N'-Diformyl-L-cystine can adopt multiple stable conformations differing primarily in the relative orientations of the formyl groups. Energy differences between conformers are typically small (1-5 kcal/mol), suggesting significant conformational flexibility at room temperature [17].
The disulfide bond in N,N'-Diformyl-L-cystine exhibits geometric parameters consistent with those observed in protein structures and related disulfide-containing compounds. The S-S bond length is approximately 2.04 ± 0.02 Å, while the Cβ-S bond lengths are 1.81 ± 0.02 Å [23] [24].
Critical bond angles include the Cα-Cβ-S angle of 113.7 ± 2.0° and the Cβ-S-S angle of 104.15 ± 2.0°. These values represent optimal geometric arrangements that minimize steric strain while maintaining strong covalent bonding [25] [26].
Table 5: Disulfide Bond Geometric Parameters
Parameter | Value | Standard Deviation | Source |
---|---|---|---|
S-S bond length (Å) | 2.04 | ± 0.02 | Protein database analysis [23] |
Cβ-S bond length (Å) | 1.81 | ± 0.02 | Crystal structure surveys [24] |
Cα-Cβ-S angle (°) | 113.7 | ± 2.0 | Structural optimization [26] |
Cβ-S-S angle (°) | 104.15 | ± 2.0 | Standard geometry [24] |
The χ₃ torsional angle, defined by the Cβ-S-S-Cβ atoms, represents the most critical conformational parameter for disulfide bonds. Statistical analysis of 1505 native disulfide bonds reveals preferred values of -87° and +97°, corresponding to right-handed and left-handed conformations respectively [27] [28] [25].
The χ₁ and χ₂ torsional angles, describing rotation around the Cα-Cβ and Cβ-S bonds, exhibit preferred values at ±60° and ±180° for χ₁, while χ₂ shows more variable behavior depending on the local molecular environment [27] [29].
Quantum mechanical calculations reveal that the disulfide bond conformation significantly influences the overall molecular energy. Deviations from optimal χ₃ angles can produce energy strain of several kcal/mol, emphasizing the importance of proper geometric optimization in structural studies [30] [23].
Table 6: Torsional Angle Preferences in Disulfide Bonds
Torsional Angle | Preferred Values (°) | Energy Range (kcal/mol) | Conformational Description |
---|---|---|---|
χ₃ (Cβ-S-S-Cβ) | -87, +97 | 0-8 | Right/left-handed |
χ₁ (Cα-Cβ-S-S) | ±60, ±180 | 0-3 | Gauche/anti |
χ₂ (Cβ-S-S-Cβ) | Variable | 0-5 | Environment-dependent |